molecular formula C20H23FN2O6S B2806048 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 887219-17-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2806048
CAS No.: 887219-17-2
M. Wt: 438.47
InChI Key: DWBJSQSWRSGAFE-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O6S and its molecular weight is 438.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a range of compounds with structural elements similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide, exploring their potential in treating diseases and understanding their molecular structures.

  • A study on the synthesis of thiourea derivatives bearing a benzenesulfonamide moiety demonstrated antimycobacterial activity against Mycobacterium tuberculosis, highlighting the importance of structural moieties like benzo[1,3]dioxol and morpholinyl-phenyl for biological activity (Ghorab et al., 2017).
  • Another research effort synthesized aminothiazole-paeonol derivatives characterized by their anticancer effects on several cancer cell lines, showcasing the therapeutic potential of structurally complex sulfonamides (Tsai et al., 2016).

Structural and Mechanistic Insights

The structural analysis and mechanistic studies of similar compounds provide insights into their interaction with biological targets and potential therapeutic applications.

  • The crystal structures of derivatives of benzenesulfonamide were studied to understand their supramolecular architecture, revealing how variations in substituents influence molecular interactions and potentially biological activity (Rodrigues et al., 2015).
  • Quantum chemical and molecular dynamic simulation studies have been conducted on piperidine derivatives to predict their corrosion inhibition efficiencies, demonstrating the versatility of sulfonamide derivatives in applications beyond pharmacology (Kaya et al., 2016).

Potential Therapeutic Applications

Several studies have focused on synthesizing and evaluating sulfonamide derivatives for their therapeutic applications, including as anticancer, anti-bacterial, and enzyme inhibitory agents.

  • Research into the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase showcased high-affinity inhibitors that could serve as potential therapeutic agents (Röver et al., 1997).
  • The synthesis of new N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides as valuable antibacterial agents emphasized the antimicrobial potential of sulfonamide derivatives (Abbasi et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound’s action results in significant changes at the molecular and cellular levels. As mentioned, similar compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis . These effects could potentially lead to the inhibition of cancer cell proliferation and the reduction of tumor growth.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O6S/c1-26-18-5-3-15(11-16(18)21)30(24,25)22-12-17(23-6-8-27-9-7-23)14-2-4-19-20(10-14)29-13-28-19/h2-5,10-11,17,22H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBJSQSWRSGAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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